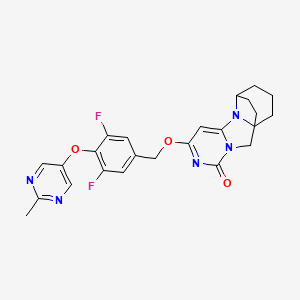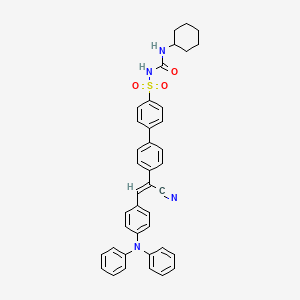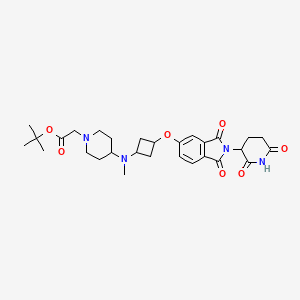
Perindopril-d3 (erbumine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perindopril-d3 (erbumine) is a deuterated form of perindopril erbumine, an angiotensin-converting enzyme (ACE) inhibitor. It is used primarily for the treatment of hypertension and heart failure. The compound is a prodrug, which means it is metabolized in the body to produce its active form, perindoprilat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perindopril-d3 (erbumine) involves the incorporation of deuterium atoms into the perindopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of perindopril-d3 (erbumine) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production process is optimized for yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Perindopril-d3 (erbumine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its active form, perindoprilat.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products
The major product formed from these reactions is perindoprilat, the active metabolite of perindopril-d3 (erbumine). Other minor metabolites may also be formed depending on the specific reaction conditions .
Applications De Recherche Scientifique
Perindopril-d3 (erbumine) has a wide range of scientific research applications:
Mécanisme D'action
Perindopril-d3 (erbumine) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a reduction in blood pressure. The compound also increases plasma renin activity and decreases aldosterone secretion, contributing to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Amlodipine: A calcium channel blocker used for similar indications.
Uniqueness
Perindopril-d3 (erbumine) is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C23H43N3O5 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(2S,3aS,7aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1/i3D3; |
Clé InChI |
IYNMDWMQHSMDDE-CMGIUKPSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC)C(=O)OCC.CC(C)(C)N |
SMILES canonique |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)

![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)




![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
